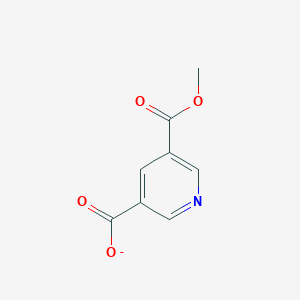
3,5-Pyridinedicarboxylic acid, monomethyl ester
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, monomethyl ester is a chemical compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, monomethyl ester typically involves the esterification of 3,5-Pyridinedicarboxylic acid. One common method is the reaction of 3,5-Pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with new functional groups replacing the ester group.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, monomethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, monomethyl ester involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . By inhibiting this enzyme, the compound can affect the metabolic pathways related to carnitine production.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Pyridinedicarboxylic acid: The parent compound, which lacks the ester group.
2,5-Pyridinedicarboxylic acid: A structural isomer with carboxyl groups at different positions.
2,4-Pyridinedicarboxylic acid: Another isomer with a different arrangement of carboxyl groups.
Uniqueness
3,5-Pyridinedicarboxylic acid, monomethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its parent compound and other isomers.
Propriétés
IUPAC Name |
5-methoxycarbonylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKBDHITFXEJG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208208 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53865-12-6 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53865-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 3-methyl ester, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
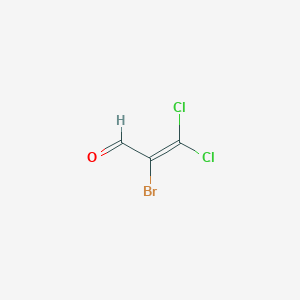
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)
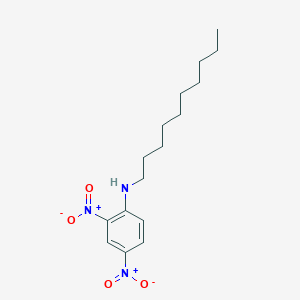
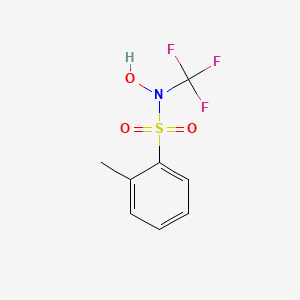
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
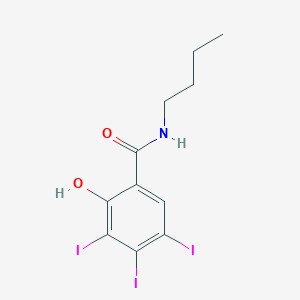
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)

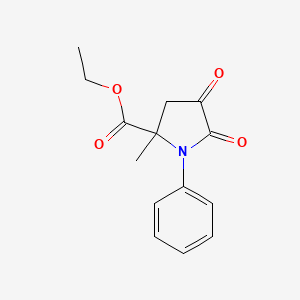
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
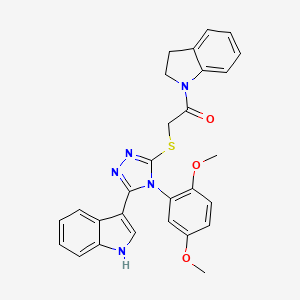
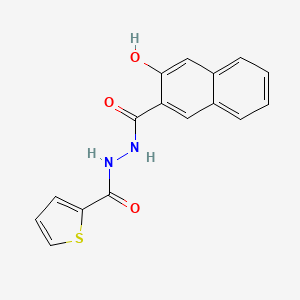
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
